2,4,7-Trichloropyrido[2,3-d]pyrimidine
Overview
Description
2,4,7-Trichloropyrido[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H2Cl3N3. It is characterized by a pyrido[2,3-d]pyrimidine core structure substituted with three chlorine atoms at positions 2, 4, and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloropyrido[2,3-d]pyrimidine typically involves the chlorination of pyrido[2,3-d]pyrimidine derivatives. One common method includes the reaction of pyrido[2,3-d]pyrimidine with chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trichloropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrido[2,3-d]pyrimidine .
Scientific Research Applications
2,4,7-Trichloropyrido[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,7-Trichloropyrido[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chlorine atoms enhance its binding affinity to target molecules, thereby increasing its efficacy. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: Similar in structure but with chlorine atoms at different positions.
2,4-Dichloropyrido[2,3-d]pyrimidine: Lacks one chlorine atom compared to 2,4,7-Trichloropyrido[2,3-d]pyrimidine.
2,4,7-Tribromopyrido[2,3-d]pyrimidine: Bromine atoms instead of chlorine atoms.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three chlorine atoms enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,4,7-trichloropyrido[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFDLCRLLQVUQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC(=N2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653353 | |
Record name | 2,4,7-Trichloropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938443-20-0 | |
Record name | 2,4,7-Trichloropyrido[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938443-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,7-Trichloropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 938443-20-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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